molecular formula C19H18FN5 B11029664 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11029664
M. Wt: 335.4 g/mol
InChI Key: PPNPPDWFGZNXQW-MDZDMXLPSA-N
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Description

7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a dimethylamino group, an ethyl group, and a fluorophenyl group

Preparation Methods

The synthesis of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents and conditions.

    Addition of the dimethylamino group:

    Formation of the cyanide group:

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced derivatives.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

    Addition: Addition reactions can occur at the double bond present in the compound.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., cyanide ions).

Scientific Research Applications

7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: This compound has potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE.

Properties

Molecular Formula

C19H18FN5

Molecular Weight

335.4 g/mol

IUPAC Name

7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C19H18FN5/c1-4-16-18(13-5-7-15(20)8-6-13)19-22-12-14(11-21)17(25(19)23-16)9-10-24(2)3/h5-10,12H,4H2,1-3H3/b10-9+

InChI Key

PPNPPDWFGZNXQW-MDZDMXLPSA-N

Isomeric SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C#N)/C=C/N(C)C

Canonical SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C#N)C=CN(C)C

Origin of Product

United States

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